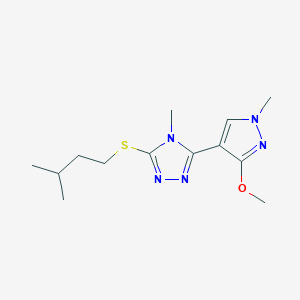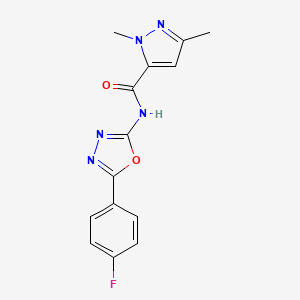![molecular formula C21H24FN3O B2899939 N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide CAS No. 831188-98-8](/img/structure/B2899939.png)
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorobenzamide moiety in this compound may enhance its pharmacological profile, making it a potential candidate for various scientific research applications.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide are currently unknown. This compound belongs to the benzimidazole class of molecules , which are known to interact with a variety of biological targets, including enzymes, receptors, and proteins
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group.
Coupling with Fluorobenzamide: The alkylated benzimidazole is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features, such as the butyl group and the fluorobenzamide moiety, which may confer distinct biological activities and pharmacological properties.
Propiedades
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-2-3-15-25-19-8-5-4-7-18(19)24-20(25)9-6-14-23-21(26)16-10-12-17(22)13-11-16/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQZALSCMHGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2899860.png)
![7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2899863.png)


![N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899870.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide](/img/structure/B2899877.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
